Methyl 4-iodo-3-(2-methoxyethoxy)benzoate
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Overview
Description
Methyl 4-iodo-3-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H13IO4 and a molecular weight of 336.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of an iodine atom and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-3-(2-methoxyethoxy)benzoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the reaction of 4-iodo-3-hydroxybenzoic acid with 2-methoxyethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
Methyl 4-iodo-3-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-iodo-3-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The iodine atom and methoxyethoxy group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
Methyl 3-(2-methoxyethoxy)benzoate: Lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
Methyl 4-iodo-3-(2-methoxyethoxy)benzoate is unique due to the presence of both the iodine atom and the methoxyethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
methyl 4-iodo-3-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLDUZBWTQBNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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